2-[4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfanyl)ethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide
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Overview
Description
2-[4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfanyl)ethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide is a complex organic compound with a unique structure that includes a pyridinium ion, a phenylethanone group, and a dihydroacenaphthylenylsulfanyl moiety
Preparation Methods
The synthesis of 2-[4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfanyl)ethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide typically involves multiple steps. The synthetic route often starts with the preparation of 1,2-dihydroacenaphthylen-1-ylsulfanyl intermediates, followed by their reaction with pyridine derivatives and phenylethanone. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Scientific Research Applications
2-[4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfanyl)ethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinium ion and the phenylethanone group play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfanyl)ethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide stands out due to its unique structural features and versatile reactivity. Similar compounds include:
- 1,2-Dihydroacenaphthylen-1-yl acetate
- 1,2-Dihydroacenaphthylen-1-ol
- 1,2-Dihydroacenaphthylen-1-yl piperidin-4-one These compounds share the dihydroacenaphthylenyl moiety but differ in their functional groups and overall reactivity, making each compound suitable for different applications .
Properties
IUPAC Name |
2-[4-[2-(1,2-dihydroacenaphthylen-1-ylsulfanyl)ethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24NOS.BrH/c29-25(21-6-2-1-3-7-21)19-28-15-12-20(13-16-28)14-17-30-26-18-23-10-4-8-22-9-5-11-24(26)27(22)23;/h1-13,15-16,26H,14,17-19H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBBACPPJGJCIH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)SCCC4=CC=[N+](C=C4)CC(=O)C5=CC=CC=C5.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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